GSK-J2 (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK-J2 (sodium salt) is a chemical compound that serves as a negative control for GSK-J1. It is a pyridine regio-isomer of GSK-J1 and does not exhibit any specific biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK-J2 involves the regioselective formation of the pyridine isomer. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized in a manner similar to GSK-J1, with modifications to achieve the desired regio-isomeric form .
Industrial Production Methods
Industrial production methods for GSK-J2 (sodium salt) are not widely documented. The compound is typically produced in research laboratories and specialized chemical manufacturing facilities that adhere to stringent quality control and purity standards .
Chemical Reactions Analysis
Types of Reactions
GSK-J2 (sodium salt) is primarily used as a control compound and does not undergo significant chemical reactions under standard laboratory conditions. It is stable and does not participate in oxidation, reduction, or substitution reactions commonly observed with more reactive compounds .
Common Reagents and Conditions
As GSK-J2 (sodium salt) is used as a control compound, it is not typically subjected to reactions with common reagents. Its stability under various conditions makes it suitable for use in in vitro studies .
Major Products Formed
Since GSK-J2 (sodium salt) does not undergo significant chemical reactions, there are no major products formed from its reactions .
Scientific Research Applications
GSK-J2 (sodium salt) is widely used in scientific research as a negative control for GSK-J1. Its applications include:
Epigenetics Research: GSK-J2 is used to study the role of histone demethylases in gene regulation and epigenetic modifications.
Cancer Research: As a control compound, GSK-J2 helps in understanding the specific inhibitory effects of GSK-J1 on JMJD3 and UTX, which are implicated in various cancers.
Inflammatory Response Studies: GSK-J2 is used to investigate the role of histone demethylases in the inflammatory response and related diseases.
Developmental Biology: Researchers use GSK-J2 to study the impact of histone demethylases on cell differentiation and development.
Mechanism of Action
GSK-J2 (sodium salt) does not have any specific biological activity and serves as a negative control. In contrast, GSK-J1 inhibits the demethylase activity of JMJD3 and UTX by binding to their active sites, thereby preventing the removal of methyl groups from histone H3 lysine 27 (H3K27). This inhibition leads to changes in gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
GSK-J1: A potent inhibitor of JMJD3 and UTX, used in epigenetic and cancer research.
GSK-J4: A cell-permeable prodrug form of GSK-J1, used for in vivo studies.
GSK-J5: A cell-permeable prodrug form of GSK-J2, used for in vivo studies.
Uniqueness
GSK-J2 (sodium salt) is unique in its role as a negative control compound. Unlike GSK-J1, GSK-J4, and GSK-J5, it does not exhibit inhibitory activity against histone demethylases. This lack of activity makes it an essential tool for validating the specificity and efficacy of GSK-J1 and its derivatives in various research applications .
Properties
Molecular Formula |
C22H24N5NaO2 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
sodium;hydride;3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid |
InChI |
InChI=1S/C22H23N5O2.Na.H/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27;;/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26);;/q;+1;-1 |
InChI Key |
OPIFJLWRUKMKMD-UHFFFAOYSA-N |
Canonical SMILES |
[H-].C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CN=CC=C4.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.